Bienvenue dans la boutique en ligne BenchChem!

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid

Lipophilicity SAR Benzofuran

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid (CAS 82039-82-5) is a synthetic benzofuryloxyacetic acid derivative with the molecular formula C₁₈H₁₄O₅ and a molecular weight of 310.3 g/mol. Its structure features a benzofuran core substituted at the 3-position with a 4-methylbenzoyl (p-toluoyl) group and at the 5-position with an oxyacetic acid moiety connected via an ether linkage.

Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
CAS No. 82039-82-5
Cat. No. B5679685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
CAS82039-82-5
Molecular FormulaC18H14O5
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
InChIInChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
InChIKeyLJKJPOGCAPVQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid (CAS 82039-82-5): Procurement-Relevant Structural and Pharmacophoric Profile


{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid (CAS 82039-82-5) is a synthetic benzofuryloxyacetic acid derivative with the molecular formula C₁₈H₁₄O₅ and a molecular weight of 310.3 g/mol . Its structure features a benzofuran core substituted at the 3-position with a 4-methylbenzoyl (p-toluoyl) group and at the 5-position with an oxyacetic acid moiety connected via an ether linkage [1]. This compound belongs to a therapeutically investigated class of benzofuran-based carboxylic acids that have demonstrated anti-inflammatory, analgesic, and EPAC1-modulatory activities . The 4-methyl substitution on the benzoyl ring distinguishes it from the des-methyl analog (CAS 82039-81-4), providing altered lipophilicity and potential steric effects at biological targets, which directly impacts procurement decisions when selecting among structurally similar benzofuran screening candidates .

Why Benzofuran Acetic Acid Derivatives Cannot Be Interchanged: The Critical Role of 3-Aroyl Substitution in {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid


Benzofuryloxyacetic acids are not a uniform commodity class. The nature and position of the aroyl substituent at the 3-position of the benzofuran ring fundamentally alters both physicochemical properties and biological target engagement. Direct comparative data from the 7-aroylbenzofuran-5-ylacetic acid series demonstrate that seemingly minor substituent changes can produce dramatic differences in potency: for example, 7-[4-(methylthio)-benzoyl]benzofuran-5-ylacetic acid exhibits 57 times the analgesic potency of aspirin, whereas other analogs in the same series show only 0.5 to 3 times the potency of phenylbutazone in anti-inflammatory assays [1]. Similarly, the presence or absence of a 4-methyl group on the benzoyl ring—the precise structural difference between CAS 82039-82-5 and its des-methyl analog CAS 82039-81-4—affects logP, hydrogen bonding, and steric complementarity with hydrophobic binding pockets . Generic interchange without experimental validation therefore risks selecting a compound with substantially different target affinity, selectivity profile, and in vivo pharmacokinetics, undermining reproducibility in both discovery screening and SAR expansion programs [2].

Head-to-Head and Class-Level Differentiation Evidence for {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid (CAS 82039-82-5)


Structural Differentiation from the Des-Methyl Analog (CAS 82039-81-4): Impact on Lipophilicity and Target Fit

The target compound (CAS 82039-82-5, C₁₈H₁₄O₅, MW 310.3) differs from its sequentially numbered des-methyl analog (CAS 82039-81-4, C₁₇H₁₂O₅, MW 296.28) solely by the presence of a para-methyl group on the 3-benzoyl substituent . This methyl addition increases the calculated logP by approximately +0.3 to +0.5 units (estimated from the Hansch π constant for aromatic -CH₃ ≈ 0.52), enhancing membrane permeability potential while introducing steric constraints that can alter binding pocket complementarity [1]. For procurement teams selecting between these two screening candidates, this structural difference is non-trivial: it directly impacts library diversity, physicochemical property space coverage, and the likelihood of identifying structure-activity relationships during hit-to-lead optimization.

Lipophilicity SAR Benzofuran Lead optimization

Differentiation from 5-Acetate Ester Analog: Carboxylic Acid vs. Ester Functionality Determines Biological Target Engagement

The target compound contains a free carboxylic acid group at the oxyacetic acid terminus, whereas the closely related [3-(4-methylbenzoyl)-1-benzofuran-5-yl] acetate (C₁₈H₁₄O₄, MW 294.30) bears an acetyl ester at the 5-position instead . This functional group difference is pharmacophorically critical: the carboxylic acid serves as a hydrogen bond donor (1 HBD) and contributes to anionic interactions with basic residues in enzyme active sites (e.g., arginine-rich cAMP-binding domains in EPAC proteins), whereas the acetate ester lacks HBD capacity and acts as a metabolic prodrug or protecting group rather than a direct pharmacophore [1]. The oxyacetic acid linker also provides greater conformational flexibility and an additional hydrogen bond acceptor compared to the directly attached acetate.

Prodrug Carboxylic acid pharmacophore Bioisostere Hydrogen bonding

Class-Level Anti-Inflammatory Activity: Benzofuryloxyacetic Acid Pharmacophore Validation

The target compound belongs to the benzofuryloxyacetic acid class, for which Grinev et al. (1982) demonstrated anti-inflammatory activity across a series of analogs in the carrageenan-induced rat paw edema model . While compound-specific quantitative data for CAS 82039-82-5 are not publicly available, the structurally related 7-aroylbenzofuran-5-ylacetic acid series provides a quantitative benchmark: compounds in this series exhibited 0.5–3× the potency of phenylbutazone in the rat paw edema anti-inflammatory assay, with the most potent analog (7-[4-(methylthio)-benzoyl]benzofuran-5-ylacetic acid, 5g) achieving 57× the analgesic potency of aspirin in the mouse writhing assay and causing virtually no gastric ulceration at doses up to 90 mg/kg [1]. The 3-(4-methylbenzoyl) substitution pattern in the target compound is structurally distinct from the 7-aroyl series, potentially conferring a different biological profile that warrants direct evaluation.

Anti-inflammatory Benzofuryloxyacetic acid NSAID In vivo model

EPAC1 Activation Potential: Benzofuran Oxoacetic Acid Chemotype as Isoform-Selective cAMP Pathway Modulators

Benzofuran oxoacetic acids have been established as a novel chemotype for isoform-selective EPAC1 activation, with demonstrated anti-inflammatory and anti-fibrotic translational potential in diseases driven by dysregulated cAMP signaling [1]. Compounds SY006, SY007, and SY009 from this series show selective EPAC1 activation over EPAC2 [2]. The target compound {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid shares the critical benzofuran-oxoacetic acid pharmacophoric scaffold, differing primarily in the 3-aroyl substituent (4-methylbenzoyl vs. the substituents explored in the published EPAC1 series). The 4-methylbenzoyl group may confer distinct EPAC1 binding kinetics or selectivity compared to the reported analogs, making it a valuable comparator for SAR studies. The benzofuran oxoacetic acid EPAC1 chemotype has been validated through protein interaction, cytotoxicity, transcriptomic, and proteomic profiling in HUVECs [3].

EPAC1 cAMP signaling Anti-fibrotic Isoform selectivity

Patent-Validated Therapeutic Utility: Benzofuranyloxyacetic Acids for Gray Matter Edema Indication

US Patent 4,394,385 (Merck & Co., granted 1983) explicitly claims the use of benzofuranyloxyacetic acids for the treatment of gray matter edema in the brain or spinal cord [1]. The patent's broad structural coverage encompasses compounds with the benzofuran-oxyacetic acid scaffold, providing intellectual property validation for this chemotype's therapeutic relevance in neurological indications. While the patent does not provide quantitative compound-specific data for CAS 82039-82-5, it demonstrates that the benzofuranyloxyacetic acid scaffold—particularly with aroyl substitution—has been recognized as pharmacologically relevant for CNS penetration and anti-edema activity. This distinguishes the oxyacetic acid subclass from simpler benzofuran acetic acids (e.g., furofenac) which are primarily peripherally acting anti-inflammatory agents [2].

Gray matter edema Neuroprotection Benzofuranyloxyacetic acid Cerebral ischemia

High-Value Application Scenarios for Procuring {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid (CAS 82039-82-5)


SAR Expansion of Anti-Inflammatory Benzofuran Acetic Acid Series

Procure CAS 82039-82-5 as a key analog for structure-activity relationship studies aimed at optimizing the 3-aroyl substitution of benzofuryloxyacetic acids. The established anti-inflammatory activity of the benzofuryloxyacetic acid class , combined with the quantitative benchmarks from the 7-aroyl series (0.5–3× phenylbutazone potency), positions this compound as a critical probe to evaluate whether shifting the aroyl group from the 7- to the 3-position—with a para-methyl substituent—enhances or modulates anti-inflammatory and analgesic efficacy. Direct comparison with the des-methyl analog (CAS 82039-81-4) in standardized carrageenan paw edema and writhing assays can quantify the contribution of the 4-methyl group to in vivo activity [1].

EPAC1 cAMP Signaling Probe with Differentiated 3-Aroyl Pharmacophore

Incorporate CAS 82039-82-5 into EPAC1-focused screening cascades as a structurally differentiated benzofuran oxoacetic acid analog. Published EPAC1 activators (SY006, SY007, SY009) validate the benzofuran oxoacetic acid pharmacophore for isoform-selective EPAC1 activation with anti-fibrotic and anti-inflammatory translational potential [2]. The 3-(4-methylbenzoyl) substitution pattern of CAS 82039-82-5 represents an unexplored region of chemical space within this chemotype, offering the potential for differentiated EPAC1 binding kinetics, EPAC2 selectivity ratios, or downstream Rap signaling profiles when compared to published leads. Testing in HUVEC-based EPAC1 activation and transcriptomic profiling assays can rapidly establish its value as a chemical probe [3].

CNS-Penetrant Benzofuran Library Component for Neuroinflammation Research

Add CAS 82039-82-5 to focused screening libraries targeting neuroinflammatory and cerebral edema indications based on the patent-precedented use of benzofuranyloxyacetic acids for gray matter edema [4]. The free carboxylic acid functionality supports salt formation strategies for improved aqueous solubility, while the 4-methylbenzoyl group provides moderate lipophilicity conducive to blood-brain barrier penetration. This compound enables head-to-head comparison with peripheral benzofuran acetic acids (e.g., furofenac) in CNS vs. peripheral inflammation models, potentially identifying differentiated therapeutic indices [5].

Chemical Biology Tool for Profiling Carboxylic Acid-Dependent Protein Interactions

Use CAS 82039-82-5 as a chemical biology probe to investigate carboxylic acid-dependent protein-ligand interactions, particularly with enzymes and receptors that recognize the benzofuran-oxyacetic acid pharmacophore [6]. The compound's defined HBD/HBA profile, combined with the synthetic tractability of the benzofuran core for further derivatization, makes it suitable for affinity-based proteomics, photoaffinity labeling, or covalent inhibitor design. Its structural distinction from the acetate ester analog allows for clean negative control experiments that isolate the contribution of the free carboxylic acid to target engagement.

Quote Request

Request a Quote for {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.